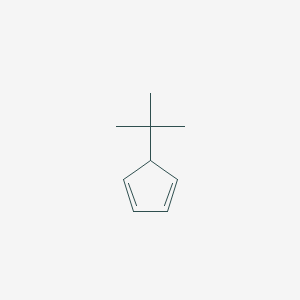

5-Tert-butylcyclopenta-1,3-diene

Cat. No. B8792137

M. Wt: 122.21 g/mol

InChI Key: ZATNUISQHWOHHK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05281679

Procedure details

2-Bromo-2-methyl propane (353.5 g, 2.582 mol, Aldrich) was transferred into a 2-1 reaction flask with side-arms at 5° C. Sodium cyclopentadienide (1290 cm3 of a 2.0M solution in THF, 2.582 mol, Aldrich) was slowly added. After complete addition, the reaction set-up was allowed to warm up to ambient temperature over 12 hours. Distilled water was added to dissolve the resulting sodium bromide and the THF solution was collected over anhydrous sodium sulfate. The aqueous layer was repeatedly extracted with diethyl ether and combined with the THF solution. Filtration afforded the crude 2-cyclopentadienyl-2-methyl propane (t-BuCp), the solvent was removed and the crude product was fractionally distilled to obtain the pure (t-BuCp), boiling point 125° C. A sample of the pure t-BuCp (42.81 g, 0.351 mol) and THF (400 cm3) were transferred into a 1-1 reaction flask equipped with a mechanical stirrer. n-Butyl lithium (223 cm3 of a 1.6M solution in hexanes, 0.357 mol, Aldrich) was added dropwise at ambient temperature. The mixture was vigorously stirred for 3 hours and the resulting solution of t-BuC5H4 -Li+ was slowly added to a suspension of ZrCl4 (40.78 g, 0.175 mol) in THF (100 cm3) at -78° C. After complete addition of the lithiated salt, stirring continued and the reaction slowly warmed up to ambient temperature over 12 h. The solvent was stripped off under reduced pressure and the crude product was Soxhlet extracted in toluene to yield crystals, after cooling, of (t-BuCp)2ZrCl2. FIGS. 1 and 2 show the 'H NMR traces (400 MHz) for Bis(i-PropylCyclopentadienyl) Zirconium Dichloride and Bis(t-ButylCyclopentadienyl) Zirconium Dichloride, respectively.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]([CH3:5])([CH3:4])[CH3:3].[CH-:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Na+].O.[Br-].[Na+]>C1COCC1>[CH:6]1([C:2]([CH3:5])([CH3:4])[CH3:3])[CH:10]=[CH:9][CH:8]=[CH:7]1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

353.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[CH-]1C=CC=C1.[Na+]

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the THF solution was collected over anhydrous sodium sulfate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was repeatedly extracted with diethyl ether

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C=CC=C1)C(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |